molecular formula C19H19ClN4O3 B2421242 3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione CAS No. 921852-32-6

3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2421242
CAS No.: 921852-32-6
M. Wt: 386.84
InChI Key: IJPCXWVJPWWYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinylcarbonyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methylamine and piperidine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
  • 3-(4-bromophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
  • 3-(4-chlorophenyl)-5-methyl-7-(morpholin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-22-11-14(17(25)23-9-3-2-4-10-23)15-16(22)18(26)24(19(27)21-15)13-7-5-12(20)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCXWVJPWWYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.